molecular formula C19H22N4O5S2 B11540121 2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}

2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}

Cat. No.: B11540121
M. Wt: 450.5 g/mol
InChI Key: RKUIUSNDHYNURZ-UHFFFAOYSA-N
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Description

2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}: is a complex organic compound that features a central 2-oxopropane-1,3-diyl core linked to two 4,6-dimethylpyrimidin-2-yl sulfanyl acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate} typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate} has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate} lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N4O5S2

Molecular Weight

450.5 g/mol

IUPAC Name

[3-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxy-2-oxopropyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C19H22N4O5S2/c1-11-5-12(2)21-18(20-11)29-9-16(25)27-7-15(24)8-28-17(26)10-30-19-22-13(3)6-14(4)23-19/h5-6H,7-10H2,1-4H3

InChI Key

RKUIUSNDHYNURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)COC(=O)CSC2=NC(=CC(=N2)C)C)C

Origin of Product

United States

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